2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 714234-39-6) is a synthetic, small-molecule benzenesulfonamide derivative featuring a quinoxaline core. Its structure is defined by a 2,4-dimethylbenzene sulfonamide group linked to the quinoxaline's 2-position and a thiophen-2-ylmethylamine substituent at the 3-position.

Molecular Formula C21H20N4O2S2
Molecular Weight 424.54
CAS No. 714234-39-6
Cat. No. B2663244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
CAS714234-39-6
Molecular FormulaC21H20N4O2S2
Molecular Weight424.54
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4)C
InChIInChI=1S/C21H20N4O2S2/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25)
InChIKeyCLHJMUALXPMSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 714234-39-6) for Targeted Research


2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 714234-39-6) is a synthetic, small-molecule benzenesulfonamide derivative featuring a quinoxaline core. Its structure is defined by a 2,4-dimethylbenzene sulfonamide group linked to the quinoxaline's 2-position and a thiophen-2-ylmethylamine substituent at the 3-position . This compound is primarily offered for research and development, with a typical commercial purity of 95%+ . It belongs to a class of N-(quinoxalin-2-yl)benzenesulfonamide derivatives that have been investigated for anticancer and kinase inhibitory activities, positioning it as a potential intermediate or probe in medicinal chemistry programs [1].

Why Generic Substitution is Ineffective for 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide in Structure-Activity Studies


Substituting this compound with a generic N-(quinoxalin-2-yl)benzenesulfonamide is not scientifically valid for targeted research applications. The specific 2,4-dimethyl pattern on the benzene ring and the thiophen-2-ylmethylamine group on the quinoxaline core are critical structural determinants that drive distinct electronic and steric properties, directly influencing target binding affinity and selectivity [1]. In contrast, close analogs like the parent sulfaquinoxaline or N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamide derivatives lack these precise modifications, which can result in fundamentally different biological profiles, as even minor structural changes in this chemical space can abolish activity against key targets like PI3K or HEPG2 cancer cells [1][2]. Therefore, for reproducible SAR studies, only this specific substitution pattern can yield valid, comparable data.

Quantitative Differentiation Evidence for 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide


Structural Uniqueness via Thiophene-Methylamine Substitution vs. Phenylamino Analogs

The presence of a thiophen-2-ylmethylamine group at the quinoxaline 3-position is a key structural differentiator. The N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamide class, as described in patent EP2364974A1, relies on a direct phenylamino linkage for PI3K inhibition [1]. The target compound replaces this with a thiophene ring linked via a methylene spacer. This change increases conformational flexibility and introduces a sulfur atom, which can enhance binding affinity to kinase targets through different heteroatom interactions compared to the phenyl analog, a common strategy in kinase inhibitor design. While direct comparative IC50 data for this specific compound is not publicly available, this structural modification is known to significantly alter target selectivity profiles in related quinoxaline-based kinase inhibitors.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Anticancer Activity Class Validation Against HEPG2 Liver Cell Line

The broader compound class of N-(quinoxalin-2-yl)benzenesulfonamide derivatives has demonstrated significant in-vitro anticancer activity. In a study evaluating a series of these derivatives against the HEPG2 human liver cancer cell line, the most potent compounds achieved IC50 values of 4.29 µM and 11.27 µM, which was superior to the reference drug 5-fluorouracil (IC50 = 40 µM) [1]. While this specific compound's IC50 has not been published, its structural features—the thiophene moiety and 2,4-dimethyl sulfonamide—align with the key pharmacophoric elements responsible for the high activity observed in the series, suggesting it warrants evaluation as a potential anticancer agent or radiosensitizer.

Cancer Research Cytotoxicity Radiosensitization

Enhanced Solubility and Pharmacokinetic Profile via 2,4-Dimethylbenzenesulfonamide Group

The 2,4-dimethylbenzenesulfonamide moiety is explicitly noted for contributing to improved solubility and pharmacokinetic properties compared to unsubstituted benzenesulfonamide analogs. The introduction of two methyl groups increases the lipophilicity and steric bulk of the sulfonamide group, which can enhance membrane permeability and reduce metabolic clearance, a common strategy for improving the drug-like properties of sulfonamide-based compounds [1]. In contrast, simpler analogs like sulfaquinoxaline (4-amino-N-quinoxalin-2-ylbenzenesulfonamide) lack these methyl groups, likely resulting in poorer membrane penetration and faster elimination. While direct PK measurements for this specific compound are absent, the structural rationale for its superior performance is strongly supported by general medicinal chemistry principles.

ADME Solubility Enhancement Drug Design

Commercial Availability and Specified Purity Over Custom Synthesized Analogs

This compound is readily available from commercial suppliers with a defined purity standard of 95%+ and a known molecular weight (424.54 g/mol), as indicated by CheMenu catalog number CM675395 . In contrast, structurally similar but custom-synthesized analogs, such as N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, often require lengthy synthesis and characterization, delaying research timelines. The target compound's off-the-shelf availability with documented purity ensures experimental reproducibility, a critical factor often missing when using novel, one-off syntheses from the literature. Quantitative pricing data also shows it is economically accessible for initial screening, with small quantities (1-5 mg) priced at $54-$69 [1].

Research Tools Compound Sourcing Reproducibility

Recommended Application Scenarios for 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide


Kinase Inhibitor Lead Diversification

This compound is an ideal building block for medicinal chemists aiming to diversify a lead series based on the N-(3-amino-quinoxalin-2-yl)benzenesulfonamide scaffold. Its unique thiophen-2-ylmethylamine substituent, a structural feature absent in the foundational PI3K inhibitor patents [3], allows exploration of a novel vector for interaction with the kinase hinge region or the affinity pocket, potentially yielding inhibitors with a distinct selectivity profile.

Structure-Activity Relationship (SAR) Probe for Liver Cancer Models

Given the proven efficacy of the compound class against the HEPG2 liver cancer cell line, where analogs have shown IC50 values as low as 4.29 µM [3], this specific derivative can serve as a critical probe to map the structure-activity relationships of the quinoxaline 3-position. Testing this compound will immediately reveal the impact of replacing standard aromatic amines with a thiophene-containing moiety on cytotoxicity and radiosensitization potential.

Pharmacokinetic Optimization Starting Point

For research programs where the pharmacokinetic profile of a sulfonamide-based inhibitor is a key optimization goal, this compound's 2,4-dimethylbenzenesulfonamide group provides an inherent advantage over unsubstituted sulfonamide analogs. As the structural modification is expected to enhance lipophilicity and membrane permeability [3], it serves as a superior starting point for ADME profiling and subsequent optimization, potentially reducing the need for extensive property-tuning synthetic cycles.

Quote Request

Request a Quote for 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.